Cas no 832-53-1 (2,3,4,5,6-pentafluorobenzenesulfonyl chloride)

2,3,4,5,6-pentafluorobenzenesulfonyl chloride structure
832-53-1 structure
2,3,4,5,6-pentafluorobenzenesulfonyl chloride
832-53-1
C6ClF5O2S
266.573017120361
MFCD00007427
83122
70026

2,3,4,5,6-pentafluorobenzenesulfonyl chloride Properties

Names and Identifiers

    • 2,3,4,5,6-Pentafluorobenzene-1-sulfonyl chloride
    • Pentafluorobenzenesulphonyl chloride
    • F05480 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride
    • Pentafluorobenzenesulfonyl Chloride
    • 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride
    • 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride (ACI)
    • Benzenesulfonyl chloride, pentafluoro- (7CI, 8CI, 9CI)
    • 2,3,4,5,6-Pentafluorophenylsulfonyl chloride
    • NSC 96998
    • Pentafluorophenylsulfonyl chloride
    • Pentafluororbenzenesulfonyl chloride
    • Perfluorobenzenesulfonyl chloride
    • 2,3,4,5,6-Pentafluorobenzenesulfonyl choride
    • NSC96998
    • FT-0633013
    • Benzenesulphonyl chloride, 2,3,4,5,6-pentafluoro-
    • EN300-112633
    • benzenesulfonyl chloride, 2,3,4,5,6-pentafluoro-
    • NS00042036
    • C6ClF5O2S
    • 2P6FR9SY79
    • Pentafluorobenzene-sulfonyl chloride
    • Pentafluorobenzenesulfonyl chloride, 99%
    • EINECS 212-620-0
    • UNII-2P6FR9SY79
    • SCHEMBL521623
    • SY048777
    • Benzene,1-chlorosulphonyl-2,3,4,5,6-pentafluoro-
    • PS-10806
    • BP-21449
    • C6F5SO2Cl
    • P0934
    • 832-53-1
    • 2,3,4,5,6-Pentafluorobenzenesulphonyl chloride
    • AKOS000128644
    • Pentafluoro-1-benzenesulfonyl Chloride
    • 2,3,4,5,6-Pentafluoro-benzenesulfonyl chloride
    • PENTAFLUOROBENZENESULFONYLCHLORIDE
    • MFCD00007427
    • CS-D1223
    • Benzenesulfonyl chloride, pentafluoro-
    • DTXSID50232213
    • NSC-96998
    • pentafluorobenzene-1-sulfonyl chloride
    • DB-001411
    • ALBB-005961
    • Pentafluorobenzenesulphonylchloride
    • STK503645
    • BBL104401
    • +Expand
    • MFCD00007427
    • UOJCTEGNHXRPKO-UHFFFAOYSA-N
    • 1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12
    • O=S(C1C(F)=C(F)C(F)=C(F)C=1F)(Cl)=O
    • 2142325

Computed Properties

  • 265.92300
  • 0
  • 2
  • 1
  • 265.923
  • 15
  • 315
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 42.5A^2

Experimental Properties

  • 3.39040
  • 42.52000
  • n20/D 1.479(lit.)
  • Soluble in water (reacts slowly).
  • 210°C
  • Fahrenheit: 194 ° f
    Celsius: 90 ° c
  • Not determined
  • Not determined
  • Moisture Sensitive
  • 1.796 g/mL at 25 °C(lit.)

2,3,4,5,6-pentafluorobenzenesulfonyl chloride Security Information

  • GHS05 GHS05
  • 3
  • 8
  • S26-S36/37/39-S45-S24/25
  • II
  • R34
  • C C
  • UN 3265 8/PG 2
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • II
  • 34-37
  • Danger
  • 8
  • 21

2,3,4,5,6-pentafluorobenzenesulfonyl chloride Customs Data

  • 2904909090
  • China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,3,4,5,6-pentafluorobenzenesulfonyl chloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003U1Y-1g
2,3,4,5,6-Pentafluorobenzene-1-sulfonyl chloride
832-53-1 98%
1g
$10.00 2024-04-21
A2B Chem LLC
AB78118-1g
Pentafluorobenzenesulfonyl chloride
832-53-1 98%
1g
$9.00 2024-04-19
abcr
AB103549-1 g
Pentafluorobenzenesulfonyl chloride, 98%; .
832-53-1 98%
1 g
€16.40 2023-07-20
Ambeed
A766822-250mg
Pentafluorobenzenesulfonyl Chloride
832-53-1 98%
250mg
$9.00
Apollo Scientific
PC5480-1g
Pentafluorobenzenesulphonyl chloride
832-53-1 99%
1g
£40.00 2024-07-20
Chemenu
CM283239-50g
2,3,4,5,6-Pentafluorobenzene-1-sulfonyl chloride
832-53-1 95+%
50g
$492
Cooke Chemical
A6784012-1G
Pentafluorobenzenesulfonyl chloride
832-53-1 98%
1g
RMB 112.80 2023-09-07
Crysdot LLC
CD12027163-25g
2,3,4,5,6-Pentafluorobenzene-1-sulfonyl chloride
832-53-1 95+%
25g
$350 2024-07-24
Enamine
EN300-112633-0.05g
pentafluorobenzene-1-sulfonyl chloride
832-53-1 95%
0.05g
$19.0 2023-10-26
eNovation Chemicals LLC
D753319-25g
2,3,4,5,6-Pentafluorobenzene-1-sulfonyl chloride
832-53-1 98%
25g
$340 2022-10-11

2,3,4,5,6-pentafluorobenzenesulfonyl chloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium ,  Sulfur dioxide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorine Solvents: Tetrahydrofuran
Reference
Perfluoro- and polyfluorosulfonic acids. Part 22. Polyfluorophenyl pentafluorobenzenesulfonates and their electron-transfer reaction with sodium iodide
Chen, Qing Yun; et al, Journal of the Chemical Society, 1991, (7), 1071-5

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  -20 °C
2.1 Reagents: Sulfur dioxide ,  Chlorine Solvents: Tetrahydrofuran ;  -78 °C; 0 °C
Reference
Chloropentafluorobenzene
Anilkumar, R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-5

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfur dioxide ,  Chlorine Solvents: Tetrahydrofuran ;  -78 °C; 0 °C
Reference
Chloropentafluorobenzene
Anilkumar, R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-5

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfur dioxide ,  Chlorine Solvents: Tetrahydrofuran ;  -78 °C → 0 °C
Reference
1-Chloro-2,3,4,5,6-pentafluorobenzene (CPFB)
Anilkumar, R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  3 h, 150 °C
Reference
Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia
Toutah, Krimo; et al, Journal of Medicinal Chemistry, 2021, 64(12), 8486-8509

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Sulfur-nitrogen compounds. VII. Preparation and reactions of some perfluoro aromatic sulfur-nitrogen compounds
Glander, I.; et al, Journal of Fluorine Chemistry, 1979, 14(5), 403-20

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium fluoride
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  -20 °C
3.1 Reagents: Sulfur dioxide ,  Chlorine Solvents: Tetrahydrofuran ;  -78 °C; 0 °C
Reference
Chloropentafluorobenzene
Anilkumar, R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-5

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium chloride Solvents: Acetonitrile ;  rt; 22 h, rt
Reference
Transformations of polyfluoroarenesulfonyl halides with alkenes, polyfluoroarenethiols and alkali metal halides
Bredikhin, Roman A.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Synthetic Circuit 9

Reaction Conditions
1.1 25 h, 145 - 155 °C
2.1 Reagents: Sodium chloride Solvents: Acetonitrile ;  rt; 22 h, rt
Reference
Transformations of polyfluoroarenesulfonyl halides with alkenes, polyfluoroarenethiols and alkali metal halides
Bredikhin, Roman A.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium bromide Solvents: Acetonitrile ;  rt; 19 h, rt
2.1 Reagents: Sodium chloride Solvents: Acetonitrile ;  rt; 22 h, rt
Reference
Transformations of polyfluoroarenesulfonyl halides with alkenes, polyfluoroarenethiols and alkali metal halides
Bredikhin, Roman A.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Cuprous iodide ;  3 h, 149 - 154 °C
2.1 25 h, 145 - 155 °C
3.1 Reagents: Sodium chloride Solvents: Acetonitrile ;  rt; 22 h, rt
Reference
Transformations of polyfluoroarenesulfonyl halides with alkenes, polyfluoroarenethiols and alkali metal halides
Bredikhin, Roman A.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

2,3,4,5,6-pentafluorobenzenesulfonyl chloride Raw materials

2,3,4,5,6-pentafluorobenzenesulfonyl chloride Preparation Products

2,3,4,5,6-pentafluorobenzenesulfonyl chloride Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:832-53-1)
SUN WEN TING
13914000513
sales1@senfeida.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:832-53-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:832-53-1)
TANG SI LEI
15026964105
2881489226@qq.com

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